4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features both fluorine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with a furan derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Furanones and sulfonic acids.
Reduction: Sulfides and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-fluoro-N,N-dimethylbenzenesulfonamide: A related sulfonamide with different substituents.
4-fluoro-N-(4-fluorophenyl)benzenesulfonamide: Another sulfonamide derivative with similar structural features.
Uniqueness
4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both furan and sulfonamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO5S2/c19-13-3-7-15(8-4-13)27(22,23)18(17-2-1-11-26-17)12-21-28(24,25)16-9-5-14(20)6-10-16/h1-11,18,21H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOJRDAFGBXUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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